what is the mechanism of action of GW6471
what is the mechanism of action of GW6471
An In-Depth Technical Guide to the Mechanism of Action of GW6471
Introduction
GW6471 is a potent and widely utilized small molecule inhibitor of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). As a member of the nuclear hormone receptor superfamily, PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism, fatty acid oxidation, and inflammation. The antagonistic action of GW6471 on PPARα makes it an invaluable chemical probe for elucidating the physiological and pathophysiological roles of this receptor. This document provides a comprehensive overview of the molecular mechanism of GW6471, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
The primary mechanism of action of GW6471 is its function as a competitive antagonist of the PPARα receptor.[1] Unlike PPARα agonists, which promote a conformational state that facilitates the recruitment of transcriptional coactivators, GW6471 induces a distinct conformational change in the receptor that leads to transcriptional repression.
Binding to the Ligand-Binding Domain (LBD)
GW6471 directly binds to the ligand-binding domain (LBD) of PPARα. The LBD is a structurally conserved region in nuclear receptors that accommodates ligands and undergoes conformational changes upon binding. Structural studies have revealed that GW6471 adopts a unique U-shaped configuration within the LBD, wrapping around a key cysteine residue (Cys276) in helix 3.[2]
Allosteric Repositioning of Helix 12
The binding of GW6471 to the LBD induces a critical allosteric change, specifically repositioning the C-terminal activation helix, known as helix 12 (H12).[2] In the agonist-bound state, H12 folds into a conformation that creates a binding surface for coactivator proteins. GW6471's presence physically obstructs H12 from adopting this active conformation.[2] This disruption is a hallmark of its antagonist activity.
Enhanced Co-repressor Recruitment
The repositioning of H12 not only prevents coactivator binding but actively promotes the recruitment of transcriptional co-repressor proteins. GW6471 has been shown to enhance the binding affinity of the PPARα LBD for co-repressors such as the Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT) and Nuclear Receptor Co-repressor (NCoR).[3] These co-repressors mediate the active repression of target gene transcription.
Signaling Pathway Diagram
The following diagram illustrates the differential effects of a PPARα agonist versus the antagonist GW6471 on the PPARα signaling pathway.
Caption: PPARα signaling pathway modulation by an agonist versus the antagonist GW6471.
Quantitative Data Summary
The inhibitory activity of GW6471 has been quantified across various assays. The following table summarizes key reported values.
| Parameter | Value | Target/System | Reference(s) |
| IC₅₀ | 0.24 µM | Inhibition of GW409544-induced activation of PPARα | [4] |
| IC₅₀ | ~0.02 µM (20 nM) | LanthaScreen™ TR-FRET binding assay for PPARα | [5] |
| IC₅₀ | ~0.03 µM (30 nM) | LanthaScreen™ TR-FRET binding assay for PPARγ | [5] |
| EC₅₀ | 2.1 µM | Blocking SARS-CoV-2 infection in airway organoids |
Note: Recent studies have indicated that GW6471 also possesses high affinity for PPARγ, acting as a dual PPARα/γ antagonist, which should be considered in experimental design.[5][6]
Cellular and Physiological Consequences
Inhibition of PPARα by GW6471 leads to a range of biological effects, primarily through the downregulation of PPARα target genes involved in fatty acid metabolism.
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Metabolic Reprogramming : GW6471 has been shown to inhibit metabolic pathways crucial for cancer cell survival, including glycolysis and fatty acid oxidation.[1][7]
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Cell Cycle Arrest and Apoptosis : In various cancer cell lines, including renal cell carcinoma and breast cancer, GW6471 induces cell cycle arrest and promotes apoptosis.[1]
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Inhibition of Cell Proliferation and Invasion : The compound reduces cancer cell viability, proliferation, and the formation of tumor spheroids in vitro.[1][8][9] In animal models, GW6471 administration has been shown to attenuate tumor growth.[4][7]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the mechanism of action of GW6471.
TR-FRET Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound to the PPARα receptor.
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Objective : To quantify the IC₅₀ value of GW6471 for the PPARα Ligand-Binding Domain (LBD).
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Materials : LanthaScreen™ TR-FRET PPARα Competitive Binding Assay kit (contains GST-tagged PPARα-LBD, a terbium-labeled anti-GST antibody, and a fluorescently labeled PPAR ligand). GW6471, DMSO, assay buffer, 96-well plates.
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Procedure :
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Prepare a serial dilution of GW6471 in DMSO, followed by a further dilution in the assay buffer.
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In a 96-well plate, add the fluorescent ligand, the terbium anti-GST antibody, and the PPARα-LBD protein to each well.
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Add the diluted GW6471 or DMSO (as a negative control) to the respective wells. A known PPARα agonist (e.g., GW7647) is used as a positive control.
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Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature, protected from light.
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Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a suitable plate reader. The signal is typically read at two wavelengths (e.g., emission at 520 nm and 495 nm).
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Calculate the emission ratio. The displacement of the fluorescent probe by GW6471 results in a decrease in the FRET signal.
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Plot the emission ratio against the log concentration of GW6471 and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[2][5]
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Cell-Based Reporter Gene Assay
This assay measures the functional antagonist activity of GW6471 in a cellular context.
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Objective : To determine the ability of GW6471 to inhibit agonist-induced PPARα transcriptional activity.
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Materials : A suitable cell line (e.g., HEK293 or HepG2) co-transfected with two plasmids: one expressing the full-length PPARα receptor and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE). A known PPARα agonist (e.g., WY14,643 or GW409544), GW6471, cell culture medium, and a luciferase assay kit.
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Procedure :
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Seed the transfected cells into a multi-well plate and allow them to adhere.
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Treat the cells with a fixed concentration of the PPARα agonist to induce reporter gene expression.
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Concurrently, treat the cells with increasing concentrations of GW6471. Include control wells with agonist only and vehicle (DMSO) only.
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Incubate the cells for 18-24 hours.
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Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
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Normalize the luciferase activity to a co-transfected control reporter (e.g., β-galactosidase) or total protein content to account for differences in cell number and transfection efficiency.
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Plot the normalized luciferase activity against the log concentration of GW6471 to calculate the IC₅₀ for functional antagonism.[4]
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In Vivo Tumor Xenograft Study
This protocol assesses the anti-tumor efficacy of GW6471 in a living organism.
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Objective : To evaluate the effect of GW6471 on the growth of human tumors implanted in immunodeficient mice.
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Materials : Immunodeficient mice (e.g., athymic Nu/Nu mice). A human cancer cell line (e.g., Caki-1 renal cell carcinoma). GW6471, sterile vehicle for injection (e.g., saline with 10% DMSO). Calipers for tumor measurement.
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Procedure :
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Subcutaneously implant a suspension of cancer cells into the flank of each mouse.
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Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., ~5 mm in diameter).
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Randomize the mice into two groups: a control group receiving the vehicle and a treatment group receiving GW6471.
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Administer GW6471 intraperitoneally at a predetermined dose and schedule (e.g., 20 mg/kg every other day for 4 weeks).[3][4]
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Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
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Monitor animal body weight and overall health as indicators of toxicity.
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At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like c-Myc).[4]
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Experimental Workflow Diagram
The following diagram outlines a typical workflow for characterizing a potential PPARα antagonist like GW6471.
Caption: A standard experimental workflow for the preclinical evaluation of GW6471.
Conclusion
GW6471 is a specific and potent antagonist of PPARα that functions by binding to the receptor's ligand-binding domain, inducing a conformational change that prevents coactivator binding and promotes the recruitment of co-repressor proteins like SMRT and NCoR. This leads to the transcriptional repression of PPARα target genes, resulting in significant effects on cellular metabolism, proliferation, and survival. While it is a cornerstone tool for studying PPARα biology, emerging evidence of its activity at PPARγ necessitates careful interpretation of experimental results. The detailed protocols and quantitative data provided herein serve as a comprehensive resource for researchers utilizing GW6471 to investigate the multifaceted roles of PPAR signaling in health and disease.
References
- 1. PPARα-Selective Antagonist GW6471 Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GW6471 | PPARα antagonist | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARα-Selective Antagonist GW6471 Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
